molecular formula C19H24N4O4 B5193064 1-(2-hydroxyethyl)-3-[4-[[4-(2-hydroxyethylcarbamoylamino)phenyl]methyl]phenyl]urea

1-(2-hydroxyethyl)-3-[4-[[4-(2-hydroxyethylcarbamoylamino)phenyl]methyl]phenyl]urea

Cat. No.: B5193064
M. Wt: 372.4 g/mol
InChI Key: LZUBGQYVUZIPHB-UHFFFAOYSA-N
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Description

1-(2-hydroxyethyl)-3-[4-[[4-(2-hydroxyethylcarbamoylamino)phenyl]methyl]phenyl]urea is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes hydroxyethyl and carbamoylamino groups attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-hydroxyethyl)-3-[4-[[4-(2-hydroxyethylcarbamoylamino)phenyl]methyl]phenyl]urea typically involves the reaction of ethanolamine with urea derivatives. One common method is the transamidation of urea with monoethanolamine, where ammonia and unreacted monoethanolamine are removed by sparging with nitrogen . Another approach involves the N-carbamoylation of ethanolamine with potassium cyanate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The process typically includes steps to ensure the purity and stability of the final product, such as neutralizing any remaining ammonia or monoethanolamine with lactic acid .

Chemical Reactions Analysis

Types of Reactions

1-(2-hydroxyethyl)-3-[4-[[4-(2-hydroxyethylcarbamoylamino)phenyl]methyl]phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbamoylamino groups can be reduced to amines.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl groups can yield aldehydes or carboxylic acids, while reduction of the carbamoylamino groups can produce primary amines.

Scientific Research Applications

1-(2-hydroxyethyl)-3-[4-[[4-(2-hydroxyethylcarbamoylamino)phenyl]methyl]phenyl]urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-hydroxyethyl)-3-[4-[[4-(2-hydroxyethylcarbamoylamino)phenyl]methyl]phenyl]urea involves its interaction with specific molecular targets and pathways. The hydroxyethyl and carbamoylamino groups can form hydrogen bonds with biological molecules, influencing their structure and function. This compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-hydroxyethyl)-3-[4-[[4-(2-hydroxyethylcarbamoylamino)phenyl]methyl]phenyl]urea is unique due to its specific combination of hydroxyethyl and carbamoylamino groups attached to a phenyl ring. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

1-(2-hydroxyethyl)-3-[4-[[4-(2-hydroxyethylcarbamoylamino)phenyl]methyl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4/c24-11-9-20-18(26)22-16-5-1-14(2-6-16)13-15-3-7-17(8-4-15)23-19(27)21-10-12-25/h1-8,24-25H,9-13H2,(H2,20,22,26)(H2,21,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZUBGQYVUZIPHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)NC(=O)NCCO)NC(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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